molecular formula C13H16BrN3 B1272903 1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine CAS No. 895042-78-1

1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine

Cat. No. B1272903
M. Wt: 294.19 g/mol
InChI Key: FCDQYVXCGSUWJN-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine" is a derivative of the 1H-pyrazole class, characterized by the presence of a bromophenyl group and a tert-butyl group attached to the pyrazole ring. This structure is related to various research efforts aimed at synthesizing novel compounds for potential applications in medicinal chemistry and material science.

Synthesis Analysis

A novel synthesis route for related 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole derivatives has been developed, which includes the preparation of pyrazole bromide intermediates. This process involves a selective Sandmeyer reaction on diaminopyrazole, leading to versatile intermediates for further chemical modifications . Additionally, the synthesis of 3-tert-butyl-1,5-diaminopyrazole derivatives has been reported, where N-amination with hydroxylamine-O-sulfonic acid yields the diaminopyrazole with good regiochemical control . These methods provide a foundation for the synthesis of compounds similar to "1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine."

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography. For instance, the crystal structure of a thiadiazole derivative with a bromophenyl group has been determined, revealing hydrogen bonding and (\pi)-(\pi) stacking interactions that contribute to the stability of the crystal structure . Although not directly related to the target compound, these findings provide insight into the potential molecular interactions and structural conformations that "1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine" may exhibit.

Chemical Reactions Analysis

The reactivity of diaminopyrazole derivatives has been explored, showing that reactions with various electrophiles occur at the amino groups without cyclization. These reactions have led to the formation of new pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepine derivatives . Such studies indicate the potential for "1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine" to undergo similar reactions, expanding its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents like bromophenyl and tert-butyl groups can affect the compound's solubility, melting point, and reactivity. While specific data on "1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine" is not provided, related compounds have been characterized using NMR, MS, FT-IR, and single crystal X-ray diffraction . These techniques are essential for determining the physical and chemical properties of such compounds.

Scientific Research Applications

Nonlinear Optical Properties

1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine (BPTBMPA) shows significant nonlinear optical properties. This was discovered through a synthesis and structural characterization study involving X-ray diffraction, FT-IR, UV–Vis, 1H, and 13C NMR spectroscopies. Density functional theory calculations supported these experimental results, showing a small energy gap between the HOMO and LUMO indicating intramolecular charge transfer responsible for these properties (Tamer et al., 2016).

Synthesis Methodologies

Efficient synthesis methodologies for related compounds have been reported. For example, a one-pot two-step synthesis method for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates operational ease and short reaction time, which can be beneficial for the synthesis of similar compounds (Becerra et al., 2021).

Intermediate for Other Compounds

The compound has been used as an intermediate in the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. A novel synthesis route for this was developed, showing versatility and improved yield compared to previous methods (Bobko et al., 2012).

properties

IUPAC Name

2-(4-bromophenyl)-5-tert-butylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDQYVXCGSUWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388032
Record name 1-(4-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine

CAS RN

895042-78-1
Record name 1-(4-Bromophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895042-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Cuenú, A Restrepo-Acevedo, M Isabel-Murillo… - Journal of Molecular …, 2019 - Elsevier
In this paper, theoretical and experimental studies of two new Schiff bases were performed. The (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol (3) and (E)-2-{[(1-(4-…
Number of citations: 10 www.sciencedirect.com
D Zhu, Q Xing, R Cao, D Zhao, W Zhong - Molecules, 2016 - mdpi.com
We have identified a novel series of substituted N,N′-diarylurea p38α inhibitors. The inhibitory activity of the target compounds against the enzyme p38α, MAPKAPK2 in BHK cells, TNF…
Number of citations: 11 www.mdpi.com

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